3-(Chloromethyl)pyridin-2-amine hydrochloride CAS number 858431-27-3
3-(Chloromethyl)pyridin-2-amine hydrochloride CAS number 858431-27-3
An In-depth Technical Guide to 3-(Chloromethyl)pyridin-2-amine hydrochloride (CAS 858431-27-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Heterocyclic Building Block
3-(Chloromethyl)pyridin-2-amine hydrochloride, with CAS number 858431-27-3, is a bifunctional pyridine derivative of significant interest to the medicinal and agrochemical research communities. Its structure, featuring a reactive chloromethyl group and a nucleophilic amino group positioned ortho to each other on a pyridine scaffold, makes it a highly versatile intermediate for the synthesis of complex heterocyclic systems.[1] The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.
The strategic placement of the amine and chloromethyl functionalities primes this molecule for intramolecular cyclization reactions, providing a direct and efficient route to fused bicyclic heterocycles. This guide offers a comprehensive overview of its properties, a scientifically grounded discussion of its synthesis and reactivity, its critical applications in drug discovery, and essential safety protocols, providing researchers with the foundational knowledge to effectively utilize this potent synthetic intermediate.
Physicochemical and Structural Characteristics
While comprehensive, officially published data for 3-(Chloromethyl)pyridin-2-amine hydrochloride is not abundant, we can compile its known properties and infer others from closely related structural analogs.
| Property | Value | Source / Note |
| CAS Number | 858431-27-3 | [2][3] |
| Molecular Formula | C₆H₈Cl₂N₂ | [2] |
| Molecular Weight | 179.05 g/mol | [2] |
| Appearance | Solid | Inferred from supplier data for related compounds.[4] |
| Purity | Typically ≥97% | [3] |
| Melting Point | No data available. | For comparison, the related 3-(Chloromethyl)pyridine hydrochloride melts at 137-144 °C.[4] |
| Solubility | Soluble in water. | Inferred from the hydrochloride salt nature and data for analogs.[4] |
Synthesis and Reactivity: A Strategic Approach
Proposed Synthetic Pathway:
The key transformation is the chlorination of the C3-methyl group. This position is activated by the electron-donating amino group at C2. A free-radical chlorination mechanism is a common and effective method for such transformations.
Caption: Proposed synthesis of 3-(Chloromethyl)pyridin-2-amine hydrochloride.
Causality Behind Experimental Choices:
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Starting Material: 3-Methylpyridin-2-amine is a commercially available and logical starting point, containing the necessary pyridine core, amino group, and the methyl group to be functionalized.[5]
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Chlorinating Agent: N-Chlorosuccinimide (NCS) is often the reagent of choice for the allylic or benzylic chlorination of activated methyl groups. It is preferred over harsher reagents like chlorine gas or sulfuryl chloride because it offers better selectivity and milder reaction conditions, which is crucial for preserving the sensitive amino group on the pyridine ring.
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Radical Initiator: A radical initiator such as AIBN (Azobisisobutyronitrile) or benzoyl peroxide is required to initiate the free-radical chain reaction.
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Solvent: An inert, non-polar solvent like carbon tetrachloride (CCl₄) or benzene is typically used for radical halogenations.
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Final Step (Salt Formation): The conversion of the resulting free base to its hydrochloride salt is a standard final step. This is achieved by treating a solution of the base with hydrogen chloride (often as a solution in an ether or dioxane). This process typically yields a stable, crystalline solid that is easier to handle, purify, and store than the often-oily free base.
Core Application: Gateway to Imidazo[1,2-a]pyridines
The primary utility of 3-(Chloromethyl)pyridin-2-amine hydrochloride is as a precursor for the synthesis of fused heterocyclic systems, most notably imidazo[1,2-a]pyridines .[6] This scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous clinically used drugs and drug candidates with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and sedative properties.[7][8]
The inherent structure of 3-(Chloromethyl)pyridin-2-amine allows for a facile intramolecular cyclization. Upon deprotonation of the hydrochloride salt to release the free base, the C2-amino group acts as an intramolecular nucleophile, attacking the adjacent electrophilic chloromethyl group to form the five-membered imidazole ring fused to the pyridine core.
Caption: Role as a precursor to the valuable Imidazo[1,2-a]pyridine scaffold.
Experimental Protocol: Synthesis of an Imidazo[1,2-a]pyridine Derivative
This protocol details a representative, self-validating procedure for using the title compound to synthesize a substituted imidazo[1,2-a]pyridine, a common objective in drug discovery campaigns.
Objective: To synthesize a model 2-substituted imidazo[1,2-a]pyridine via condensation and cyclization.
Workflow Visualization:
Caption: Experimental workflow for imidazo[1,2-a]pyridine synthesis.
Step-by-Step Methodology:
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Reagent Preparation & Free Base Generation:
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To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-(Chloromethyl)pyridin-2-amine hydrochloride (1.0 eq).
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Add ethanol (approx. 0.1 M concentration) as the solvent. Ethanol is a good choice as it solubilizes the reactants and is relatively benign.
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Add sodium bicarbonate (NaHCO₃, 2.5 eq) portion-wise. The bicarbonate is a mild base sufficient to neutralize the hydrochloride salt and the HBr generated in the subsequent step, without causing unwanted side reactions. Effervescence (CO₂ evolution) should be observed. Stir at room temperature for 30 minutes.
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-
Alkylation and Cyclization:
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To the stirred suspension, add the desired α-bromoketone (e.g., 2-bromoacetophenone) (1.1 eq). The slight excess ensures the complete consumption of the aminopyridine.
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Heat the reaction mixture to reflux (approx. 78 °C for ethanol). The elevated temperature is necessary to drive both the initial N-alkylation of the amino group and the subsequent intramolecular cyclization to completion.[7][9]
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Causality: This is a classic Tschitschibabin reaction variant for imidazopyridine synthesis. The C2-amino group first acts as a nucleophile, displacing the bromide from the α-bromoketone. The resulting intermediate then undergoes intramolecular cyclization.[7]
-
-
Reaction Monitoring:
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 1-2 hours.
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The reaction is complete when the spot corresponding to the starting aminopyridine is no longer visible.
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-
Work-up and Isolation:
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Once complete, cool the reaction mixture to room temperature.
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Filter the mixture through a pad of Celite to remove the inorganic salts (NaBr, excess NaHCO₃). Wash the filter cake with a small amount of ethanol.
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Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
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-
Purification:
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Purify the crude residue by flash column chromatography on silica gel.
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Use a solvent gradient system, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), to elute the product.
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Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final, purified imidazo[1,2-a]pyridine derivative.
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Safety and Handling
While a specific, detailed Safety Data Sheet (SDS) for CAS 858431-27-3 is not publicly available, the hazards can be reliably inferred from the structural class and the available data for its close analogs, such as 2- and 3-(chloromethyl)pyridine hydrochloride.[10][11]
Hazard Profile:
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Corrosive: Likely to cause severe skin burns and eye damage.[4][10]
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Irritant: May cause respiratory irritation.
-
Hygroscopic: Tends to absorb moisture from the air.[4]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (nitrile is a common choice), and splash-proof safety goggles. A face shield is recommended if there is a significant risk of splashing.[11][12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11] Due to its hygroscopic nature, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[4]
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Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
3-(Chloromethyl)pyridin-2-amine hydrochloride is a specialized yet highly valuable reagent for synthetic and medicinal chemistry. Its true power lies in its pre-organized structure, which provides an efficient and direct pathway to the imidazo[1,2-a]pyridine scaffold—a core motif in a multitude of biologically active compounds. While detailed characterization data in the public domain is sparse, its synthetic utility is clear. By understanding its logical synthesis, its key reactivity as a cyclization precursor, and the necessary safety precautions based on its structural class, researchers can confidently and effectively integrate this building block into their drug discovery and development programs, accelerating the creation of novel and potentially life-saving therapeutics.
References
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Chem-Impex International. (n.d.). 2-Amino-3-chloromethyl pyridine hydrochloride. Retrieved from [Link]
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Nikolova, Y., & Danalev, D. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35371–35381. [Link]
- Google Patents. (2000). Process for preparing a 2-chloro-5-aminomethyl-pyridine.
- Google Patents. (2020). Synthetic method of 2-chloromethylpyridine hydrochloride.
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
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Poss, M. A., & Firooznia, F. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 17(9), 2274–2277. [Link]
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Nikolova, Y., & Danalev, D. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. Retrieved from [Link]
- Google Patents. (2012). Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine.
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Royal Society of Chemistry. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). ChemComm. Retrieved from
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MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-3-pyridylamine. Retrieved from [Link]
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